![molecular formula C12H13NO4S B15172126 5-{3-[(Methanesulfonyl)amino]phenyl}penta-2,4-dienoic acid CAS No. 916059-47-7](/img/structure/B15172126.png)
5-{3-[(Methanesulfonyl)amino]phenyl}penta-2,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{3-[(Methanesulfonyl)amino]phenyl}penta-2,4-dienoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a methanesulfonyl group attached to an amino phenyl ring, which is further connected to a penta-2,4-dienoic acid chain. The presence of both aromatic and conjugated diene systems in its structure makes it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(Methanesulfonyl)amino]phenyl}penta-2,4-dienoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Amino Phenyl Intermediate: The starting material, 3-nitrobenzene, undergoes reduction to form 3-aminobenzene.
Methanesulfonylation: The amino group is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonyl amino derivative.
Coupling with Penta-2,4-dienoic Acid: The final step involves coupling the methanesulfonyl amino derivative with penta-2,4-dienoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-{3-[(Methanesulfonyl)amino]phenyl}penta-2,4-dienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-{3-[(Methanesulfonyl)amino]phenyl}penta-2,4-dienoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-{3-[(Methanesulfonyl)amino]phenyl}penta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The conjugated diene system can also participate in various chemical reactions, contributing to the compound’s overall biological and chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-{3-[(Methanesulfonyl)amino]phenyl}penta-2,4-dienoic acid: Unique due to its specific structure and functional groups.
3-{[(Methanesulfonyl)amino]phenyl}propanoic acid: Similar structure but with a shorter carbon chain.
4-{[(Methanesulfonyl)amino]phenyl}butanoic acid: Similar structure with a different carbon chain length.
Uniqueness
This compound is unique due to its combination of an aromatic ring, methanesulfonyl group, and conjugated diene system. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
916059-47-7 |
|---|---|
Molekularformel |
C12H13NO4S |
Molekulargewicht |
267.30 g/mol |
IUPAC-Name |
5-[3-(methanesulfonamido)phenyl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C12H13NO4S/c1-18(16,17)13-11-7-4-6-10(9-11)5-2-3-8-12(14)15/h2-9,13H,1H3,(H,14,15) |
InChI-Schlüssel |
GYRMNZDSJIJMNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C=CC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid](/img/structure/B15172047.png)
![Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate](/img/structure/B15172059.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-2-methyl-1-(piperidin-1-yl)propan-1-one](/img/structure/B15172070.png)
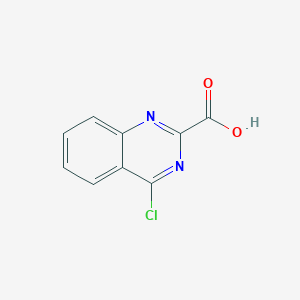
![1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene-](/img/structure/B15172079.png)
![N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B15172097.png)
![2-[(3-Fluorophenyl)sulfonyl]pyridine](/img/structure/B15172099.png)
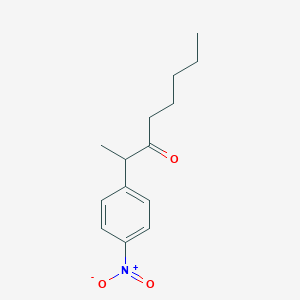
![2-Methyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15172116.png)
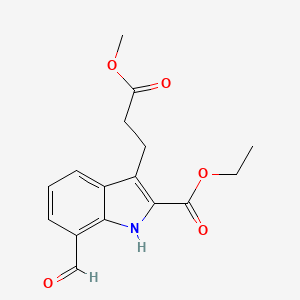
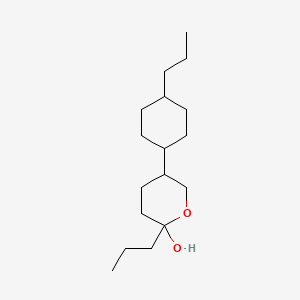
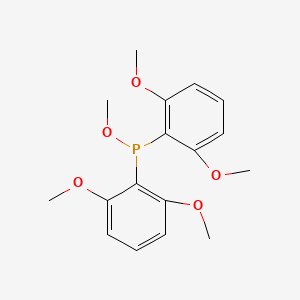
![3-(2-chloro-5-nitrophenyl)-2-phenyl-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15172130.png)
![1-Methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15172137.png)
